2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol
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Overview
Description
2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol, also known as 2,4’-dihydroxydiphenylmethane, is an organic compound with the molecular formula C13H12O2. This compound is characterized by the presence of two hydroxyl groups attached to a diphenylmethane structure. It is commonly used as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol involves the reaction of aniline and catechol under acidic conditions. This reaction requires heating and proceeds relatively slowly . Another method involves the reduction of precursor aldehydes with sodium borohydride, obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4’-Methylenediphenol
- 2,4’-Methylenebis(phenol)
- o-(p-Hydroxybenzyl)phenol
Uniqueness
2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its dual hydroxyl groups provide versatility in both synthetic and biological applications .
Properties
CAS No. |
6272-13-5 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[hydroxy-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13-16H |
InChI Key |
CFZGVQKYFOXIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
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